molecular formula C24H28O4 B14094593 (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione

(1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione

Cat. No.: B14094593
M. Wt: 380.5 g/mol
InChI Key: DZMFTLLDUYBHLI-GMZNNUCTSA-N
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Description

The compound (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione is a complex organic molecule characterized by its unique spirocyclic structure. This compound features a combination of tricyclic and benzofuran moieties, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the butylidene and propyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Spirocyclization: Introduction of the spiro linkage to form the spirocyclic structure.

    Functional Group Modifications: Addition of butylidene and propyl groups through various functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to enzymes or receptors to modulate their activity.

    Pathways: Influencing biochemical pathways related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione include:

Uniqueness

The uniqueness of (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione lies in its spirocyclic structure and the presence of both tricyclic and benzofuran moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

(1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione

InChI

InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11-/t15-,17+,23+,24+/m1/s1

InChI Key

DZMFTLLDUYBHLI-GMZNNUCTSA-N

Isomeric SMILES

CCC/C=C\1/[C@]23CC[C@H](C=C2C(=O)O1)[C@@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC

Canonical SMILES

CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC

Origin of Product

United States

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